1-(1-乙酰基-2,2,4,8-四甲基-1,2,3,4-四氢喹啉-7-基)乙酮

描述

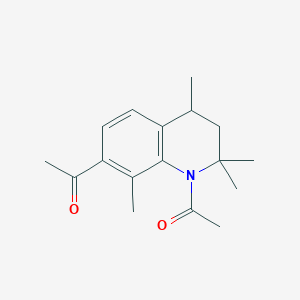

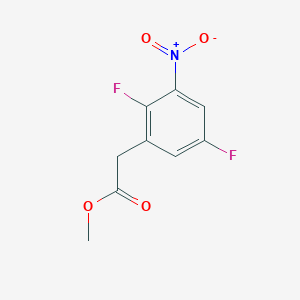

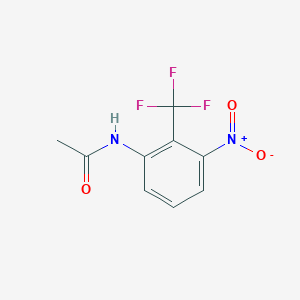

1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone is a synthetic compound . It is also referred to as Iso-E Super, a synthetic terpenoid considered to be a petroleum-derived aroma chemical . It is used as a scent in perfumes, laundry products, and cosmetics .

Synthesis Analysis

The synthesis of this compound involves a Diels–Alder reaction of myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride. This reaction results in a substituted cyclohexenylmethyl ketone intermediate, which is then cyclized with phosphoric acid .Molecular Structure Analysis

The molecular formula of this compound is C16H26O . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Diels–Alder reaction and a cyclization reaction . The Diels–Alder reaction involves the reaction of myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride .Physical And Chemical Properties Analysis

This compound appears as a colorless to pale yellow liquid . It has a woody, amber odor . The density of this compound is 0.964 at 20 °C, and it has a boiling point of 134 °C . The refractive index is between 1.4975 and 1.500 at 20 °C .科学研究应用

合成方法和化学转化

四氢喹啉衍生物通过各种方法合成,包括多组分偶联反应和形式环加成过程。例如,N-乙酰基-2-氮杂环丁烷与亚胺在路易斯酸催化下发生环加成反应生成四氢喹啉,突出了合成结构复杂的喹啉衍生物的一种机制 (Stevenson、Nieuwenhuyzen 和 Osborne,2007 年)。此外,2-氨基-N'-芳基苯甲二胺与丁二酮反应意外生成 2-乙酰基-3-芳基-2-甲基-2,3-二氢喹唑啉-4(1H)-酮,而不是预期的喹唑啉,这证明了涉及四氢喹啉结构的化学反应的不可预测性和复杂性 (Szczepankiewicz、Kuźnik、Boncel 和 Siewniak,2014 年).

生物活性

四氢喹啉衍生物的生物活性是一个重要的研究领域。一些衍生物已被合成并评估其抗氧化、抗真菌和抗菌活性。例如,基于芳基磺酰胺的 3-乙酰基-2-甲基-4-苯基喹啉显示出有希望的抗菌和抗真菌特性,其中特定化合物对某些菌株和真菌表现出显着的活性 (Kumar 和 Vijayakumar,2017 年)。另一项研究合成了含有 2-甲基喹啉环系的新型吡唑衍生物,对各种细菌菌株表现出显着的抗菌活性 (Raju、Mahesh、Manjunath 和 Venkata Ramana,2016 年).

材料科学与分子设计

在材料科学和分子设计中,四氢喹啉衍生物(如 1-(2-氯-4-苯基喹啉-3-基)乙酮)的结构和振动光谱研究提供了对其在设计具有特定性能的新材料中的潜在应用的见解。已采用单晶 X 射线衍射、FTIR、NMR 和 DFT 计算的详细分析来了解此类化合物的分子结构和性质 (Murugavel、Stephen、Subashini、Reddy 和 Ananthakrishnan,2016 年).

作用机制

Target of Action

The primary target of 1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone, also known as Tetramethyl acetyloctahydronaphthalenes, is the olfactory receptors in the human nose . This compound is a synthetic ketone fragrance used in various products such as perfumes, laundry products, and cosmetics . It interacts with these receptors to produce a woody, slightly ambergris odor, reminiscent of clean human skin .

Mode of Action

The compound interacts with the olfactory receptors in the nose, triggering a signal transduction pathway that leads to the perception of its unique scent

Biochemical Pathways

The biochemical pathways involved in the perception of smell are complex and involve a series of steps. When 1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone binds to the olfactory receptors, it triggers a cascade of biochemical reactions that lead to the generation of a nerve impulse. This impulse is then transmitted to the brain, where it is interpreted as a specific smell .

Pharmacokinetics

It is known that the compound has a high log p value of 565, indicating that it is highly lipophilic . This suggests that it may be readily absorbed through the skin and mucous membranes, and may distribute widely in the body due to its ability to dissolve in fats.

Result of Action

The primary result of the action of 1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone is the perception of its unique scent. This scent is described as woody, slightly ambergris, and reminiscent of clean human skin . Its odor is long-lasting on skin and fabric .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the perception of its scent can be affected by the presence of other odors in the environment. Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light or oxygen. It is generally considered to be relatively stable under normal conditions .

属性

IUPAC Name |

1-(1-acetyl-2,2,4,8-tetramethyl-3,4-dihydroquinolin-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-10-9-17(5,6)18(13(4)20)16-11(2)15(12(3)19)8-7-14(10)16/h7-8,10H,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGPMIYRDYQNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=C1C=CC(=C2C)C(=O)C)C(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 5-(cyclopropylcarbonyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1460237.png)

![N-[(4-fluorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)pentanamide](/img/structure/B1460243.png)

![9-Chloro-7,10-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1460245.png)

![1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B1460251.png)

![3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1460252.png)